(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Vue d'ensemble

Description

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a methoxybenzylidene group and an acetate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves the condensation of 3-methoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction mixture is then refluxed in an appropriate solvent, such as ethanol or methanol, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzylidene double bond can be reduced to form a saturated derivative.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of (Z)-2-(3-methoxybenzyl)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate.

Substitution: Formation of derivatives with various functional groups replacing the acetate moiety.

Applications De Recherche Scientifique

Synthesis Overview

- Starting Materials : Benzofuran derivatives, methoxybenzaldehyde, and acetic anhydride.

- Reaction Conditions : Acidic or basic conditions; temperature control is crucial.

- Purification : Techniques like recrystallization or chromatography are often employed to isolate the desired compound.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against resistant strains such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii. A study reported Minimum Inhibitory Concentration (MIC) values as low as 2 μg/mL for some derivatives against MRSA.

| Compound | Target Bacteria | MIC (μg/mL) | Growth Inhibition (%) |

|---|---|---|---|

| 17 | Staphylococcus aureus | 2 | 99.4 |

| 18 | Staphylococcus aureus | 2 | 98.7 |

| 17 | Acinetobacter baumannii | 16 | 98.2 |

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress modulation and cell cycle regulation.

Material Science

The unique structural features of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate also make it a candidate for applications in material science:

- Polymer Chemistry : Its ability to participate in polymerization reactions can lead to the development of novel materials with tailored properties.

- Sensors : The compound's electronic properties may be harnessed in the design of sensors for environmental monitoring or biomedical applications.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated various benzylidene derivatives' effectiveness against multi-drug-resistant bacteria. The results highlighted that modifications in the molecular structure significantly enhanced antibacterial activity, showcasing the importance of structural optimization in drug design.

Case Study 2: Anticancer Mechanisms

Research investigating the anticancer effects of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives revealed their ability to trigger apoptosis in cancer cells via reactive oxygen species generation and modulation of apoptosis-related proteins. This underscores the therapeutic potential of these compounds in cancer treatment.

Mécanisme D'action

The mechanism of action of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase.

Comparaison Avec Des Composés Similaires

Similar Compounds

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate: Similar structure with a benzoate ester instead of an acetate ester.

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate: Similar structure with a propionate ester instead of an acetate ester.

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl butyrate: Similar structure with a butyrate ester instead of an acetate ester.

Uniqueness

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties The presence of the methoxybenzylidene group and the acetate ester allows for a range of chemical modifications and interactions that are not possible with other similar compounds

Activité Biologique

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

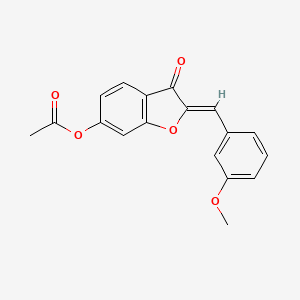

The compound features a benzofuran core substituted with a methoxy group and an acetate moiety. Its structure can be represented as follows:

This configuration is believed to contribute to its interaction with biological targets, particularly in cancer therapy and anti-inflammatory applications.

Anticancer Properties

Recent research has highlighted the anticancer potential of compounds related to this compound. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, thereby reducing inflammation markers such as TNF-alpha and IL-6.

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.

- Modulation of Inflammatory Pathways : It downregulates NF-kB signaling, which is crucial for inflammatory responses.

Case Studies

- Study on M-HeLa Cells : A study assessed the cytotoxic effects of the compound on cervical adenocarcinoma cells. Results showed a dose-dependent decrease in cell viability, with morphological changes indicating apoptosis .

- Anti-inflammatory Activity in Animal Models : In vivo studies using murine models demonstrated that administration of the compound significantly reduced paw edema in induced inflammation models, correlating with decreased levels of inflammatory mediators .

Propriétés

IUPAC Name |

[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-11(19)22-14-6-7-15-16(10-14)23-17(18(15)20)9-12-4-3-5-13(8-12)21-2/h3-10H,1-2H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUOIZJABUPWPP-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.